



Application Notes: Determination of IC50 Values for Fgfr-IN-8

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Compound of Interest		
Compound Name:	Fgfr-IN-8	
Cat. No.:	B12395904	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of **Fgfr-IN-8**, a potent and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor. The protocols cover both biochemical and cell-based assay methodologies.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cellular processes such as proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms like gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of various cancers, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[1][2][3] This makes FGFRs attractive targets for cancer therapy.[2]

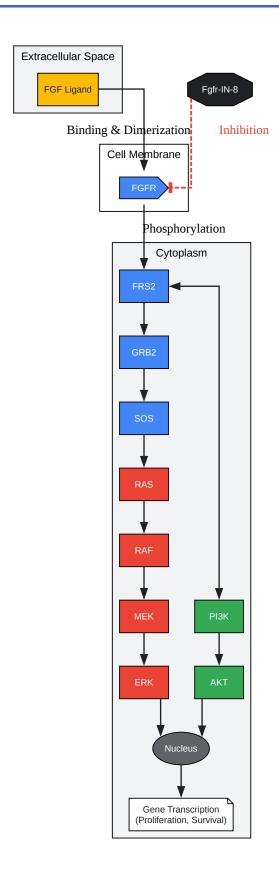
Fgfr-IN-8 (also known as PRN1371) is an irreversible covalent inhibitor that potently targets FGFR1-4.[4] It forms a covalent bond with a conserved cysteine residue within the ATP binding pocket of the FGFRs.[4] Determining the IC50 value of **Fgfr-IN-8** is a critical step in characterizing its potency and selectivity, providing essential data for preclinical and clinical development. This document outlines standard protocols to measure the biochemical and cellular IC50 values of this inhibitor.



FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains.[5] This activation triggers the recruitment of adaptor proteins, such as FRS2, which subsequently activates major downstream signaling cascades. The two primary pathways are the RAS-MAPK pathway, which regulates cell proliferation, and the PI3K-AKT pathway, which is central to cell survival and growth.[1][6] **Fgfr-IN-8** inhibits the initial phosphorylation event, thereby blocking all downstream signaling.





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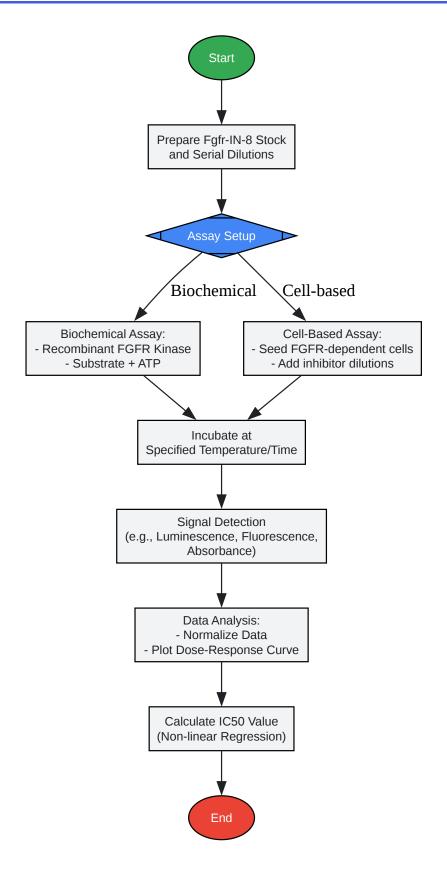
Figure 1. Simplified FGFR signaling pathway and the point of inhibition by Fgfr-IN-8.



Experimental Workflow for IC50 Determination

The overall workflow for determining the IC50 value involves preparing the inhibitor, setting up the assay (either biochemical or cell-based), generating a dose-response curve, and analyzing the data to calculate the IC50 value.





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Figure 2. General experimental workflow for IC50 determination of **Fgfr-IN-8**.



Data Presentation: Fgfr-IN-8 IC50 Values

The potency of **Fgfr-IN-8** (reported as compound 34/PRN1371) has been characterized using both biochemical and cell-based assays.[4]

Table 1: Biochemical IC50 Values of **Fgfr-IN-8** This table summarizes the inhibitory activity against isolated recombinant FGFR kinase isoforms.

Target Kinase	IC50 (nM)[4]	Assay Method
FGFR1	0.6 ± 0.1	Caliper Electrophoresis
FGFR2	1.3 ± 0.2	Caliper Electrophoresis
FGFR3	4.1 ± 0.7	Caliper Electrophoresis
FGFR4	19.3 ± 4.7	Caliper Electrophoresis

Table 2: Cell-Based IC50 Values of **Fgfr-IN-8** This table summarizes the inhibitory activity in cellular models where growth or signaling is dependent on FGFR activity.

Cell Line	Assay Type	IC50 (nM)[4]	FGFR Status
SNU-16	Proliferation	3.8	FGFR2 Amplified
HUVEC	p-ERK Inhibition	2.4	Endogenous FGFR1

Experimental Protocols

Protocol 1: Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based kinase assay to measure the activity of recombinant FGFR kinase and its inhibition by **Fgfr-IN-8**. It measures the amount of ADP produced during the kinase reaction.

A. Materials:

Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4



- Poly (Glu, Tyr) 4:1 peptide substrate
- Fgfr-IN-8
- ATP
- Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂, 0.1mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Plate-reading luminometer

B. Procedure:

- Inhibitor Preparation: Prepare a 10-point, 2-fold serial dilution of Fgfr-IN-8 in kinase buffer with 1% DMSO. Start with a high concentration (e.g., 1 μM). Include a "no inhibitor" control (1% DMSO only).
- Kinase Reaction Setup:
 - Add 2.5 μL of the Fgfr-IN-8 serial dilutions to the wells of the assay plate.
 - Prepare a master mix containing recombinant FGFR kinase and substrate in kinase buffer.
 Add 5 μL of this mix to each well.
 - \circ Initiate the kinase reaction by adding 2.5 μ L of ATP solution (final concentration should be at or near the Km for the specific FGFR isoform).
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Signal Detection (ADP-Glo™):
 - Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.



- \circ Add 10 μ L of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Read the luminescence on a plate-reading luminometer.

C. Data Analysis:

- Subtract background luminescence (no enzyme control) from all data points.
- Normalize the data by setting the "no inhibitor" control as 100% activity and a "maximal inhibition" control (or highest inhibitor concentration) as 0% activity.
- Plot the percent inhibition versus the log concentration of Fgfr-IN-8.
- Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC50 value.

Protocol 2: Cell-Based IC50 Determination (Cell Proliferation Assay)

This protocol uses a cell viability assay (e.g., CellTiter-Glo® or MTT) to measure the effect of **Fgfr-IN-8** on the proliferation of an FGFR-dependent cancer cell line, such as SNU-16 (FGFR2 amplified).[4]

A. Materials:

- SNU-16 human gastric carcinoma cells (or other suitable FGFR-dependent cell line)
- Complete growth medium (e.g., RPMI-1640 + 10% FBS)
- Fgfr-IN-8
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Reagent
- Sterile, clear-bottom, white-walled 96-well plates (for luminescence) or clear 96-well plates (for absorbance)



Plate-reading luminometer or absorbance microplate reader

B. Procedure:

- Cell Seeding: Seed SNU-16 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
- Inhibitor Preparation: Prepare a 10-point serial dilution of **Fgfr-IN-8** in complete growth medium.
- Cell Treatment: Remove the old medium from the cells and add 100 μL of the medium containing the **Fgfr-IN-8** dilutions. Include a "vehicle control" (DMSO only) and a "no cell" control (medium only for background).
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
- Signal Detection (CellTiter-Glo®):
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent directly to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Read the luminescence on a plate-reading luminometer.

C. Data Analysis:

- Subtract the background luminescence ("no cell" control) from all data points.
- Normalize the data by setting the vehicle control as 100% viability.
- Plot the percent viability versus the log concentration of Fgfr-IN-8.



Use a non-linear regression model to fit the dose-response curve and calculate the IC50 value.

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